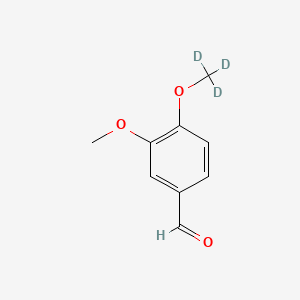

Veratraldehyde-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-4-(trideuteriomethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-11-8-4-3-7(6-10)5-9(8)12-2/h3-6H,1-2H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJUFSDZVCOTFON-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C=C(C=C1)C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Veratraldehyde-d3: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the scientific applications of Veratraldehyde-d3, a deuterated analog of veratraldehyde. While research explicitly detailing the use of this compound is limited, its primary role in scientific investigation is as an internal standard for quantitative mass spectrometry-based analyses and as a tracer in metabolic studies.[1] This guide will provide a comprehensive overview of these applications, complete with exemplary experimental protocols and data presentation.

Core Applications in Research

The primary utility of this compound in a research setting stems from the incorporation of three deuterium atoms, which increases its molecular weight by three mass units compared to its non-labeled counterpart, veratraldehyde. This mass difference is readily detectable by mass spectrometry, making it an invaluable tool for two main purposes:

-

Internal Standard for Quantitative Analysis: In techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), this compound serves as an ideal internal standard for the accurate quantification of veratraldehyde in complex biological matrices.[1] Since its chemical and physical properties are nearly identical to veratraldehyde, it co-elutes and ionizes similarly, allowing for the correction of variations in sample preparation and instrument response.

-

Metabolic Tracer: this compound can be used to trace the metabolic fate of veratraldehyde in biological systems. By administering the labeled compound, researchers can track its conversion to metabolites, such as veratric acid, and elucidate the metabolic pathways involved.

Physicochemical Properties and Mass Spectrometric Data

For effective use in quantitative studies, understanding the physicochemical properties and mass spectrometric behavior of both veratraldehyde and its deuterated analog is crucial.

| Property | Veratraldehyde | This compound |

| Molecular Formula | C₉H₁₀O₃ | C₉H₇D₃O₃ |

| Molecular Weight | 166.17 g/mol | 169.19 g/mol |

| Monoisotopic Mass | 166.06299 g/mol | 169.08184 g/mol |

| Precursor Ion ([M+H]⁺) | m/z 167.07 | m/z 170.09 |

| Product Ion (Example) | m/z 139.00 | m/z 142.02 |

Experimental Protocols

Exemplary Protocol: Quantification of Veratraldehyde in Rat Plasma using LC-MS/MS with this compound as an Internal Standard

1. Objective: To determine the concentration of veratraldehyde in rat plasma over time following administration, using this compound as an internal standard.

2. Materials:

-

Veratraldehyde (analytical standard)

-

This compound (internal standard)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Rat plasma (control and study samples)

3. Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

4. Standard Solution Preparation:

-

Veratraldehyde Stock Solution (1 mg/mL): Dissolve 10 mg of veratraldehyde in 10 mL of acetonitrile.

-

Veratraldehyde Working Standards (0.1, 0.5, 1, 5, 10, 50, 100 ng/mL): Prepare serial dilutions of the stock solution in control rat plasma.

-

This compound Internal Standard Stock Solution (1 mg/mL): Dissolve 1 mg of this compound in 1 mL of acetonitrile.

-

This compound Working Solution (10 ng/mL): Dilute the internal standard stock solution in acetonitrile.

5. Sample Preparation:

-

To 100 µL of plasma sample (or standard), add 200 µL of the this compound working solution (10 ng/mL).

-

Vortex for 30 seconds to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

6. LC-MS/MS Conditions:

| Parameter | Setting |

| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start at 10% B, increase to 90% B over 5 min, hold for 2 min, return to 10% B and re-equilibrate |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transitions | Veratraldehyde: 167.07 → 139.00; this compound: 170.09 → 142.02 |

| Collision Energy | Optimize for specific instrument |

7. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of veratraldehyde to this compound against the concentration of the veratraldehyde standards.

-

Determine the concentration of veratraldehyde in the study samples by interpolating their peak area ratios from the calibration curve.

Visualizing Workflows and Pathways

Experimental Workflow for Pharmacokinetic Analysis

Caption: Workflow for the quantification of veratraldehyde in plasma.

Metabolic Pathway of Veratraldehyde

In biological systems, veratraldehyde is known to be metabolized to veratric acid through an oxidation reaction.

References

An In-depth Technical Guide to Veratraldehyde-d3: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and common applications of Veratraldehyde-d3. As the deuterated analog of veratraldehyde, this compound is of particular interest in mass spectrometry-based quantitative analysis, where it serves as an invaluable internal standard. Due to the limited availability of specific experimental data for the deuterated form, this guide presents the well-established data for the non-deuterated veratraldehyde as a reference, alongside the specific properties of this compound where available.

Chemical Structure and Isotopic Labeling

This compound is an isotopically labeled form of veratraldehyde (3,4-dimethoxybenzaldehyde). The core structure consists of a benzaldehyde molecule substituted with two methoxy groups at the 3 and 4 positions.[1] In this compound, three hydrogen atoms on one of the methoxy groups are replaced with deuterium atoms. This isotopic substitution is crucial for its application as an internal standard, as it results in a compound that is chemically identical to the analyte but has a different mass-to-charge ratio (m/z) in mass spectrometry.

The molecular formula for this compound is C₉H₇D₃O₃.[2]

Physicochemical Properties

The physical and chemical properties of this compound are expected to be very similar to those of the unlabeled Veratraldehyde, with the primary difference being its molecular weight.

Table 1: Physical and Chemical Properties of Veratraldehyde and this compound

| Property | Veratraldehyde | This compound | Source |

| Molecular Formula | C₉H₁₀O₃ | C₉H₇D₃O₃ | [3][4][5] |

| Molecular Weight | 166.17 g/mol | 169.20 g/mol (Calculated) | [3][4][6] |

| Appearance | White to pale yellow or peach-colored crystalline solid.[7] | White to off-white solid (Expected) | |

| Melting Point | 40-43 °C | Not specified, but expected to be very similar to Veratraldehyde. | [4][5] |

| Boiling Point | 281 °C | Not specified, but expected to be very similar to Veratraldehyde. | [4][5][6] |

| Solubility | Sparingly soluble in water; soluble in ethanol and other organic solvents.[5] | Expected to have similar solubility to Veratraldehyde. | |

| CAS Number | 120-14-9 | Not specified | [4][6][7] |

Spectroscopic Data

Table 2: Spectroscopic Data for Veratraldehyde

| Spectrum Type | Data Availability |

| ¹H NMR | Spectra are available.[8] |

| ¹³C NMR | Data is available. |

| Mass Spectrum | Electron ionization (EI) mass spectra are available.[9] |

| IR Spectrum | Spectra are available.[10] |

Experimental Protocols

Synthesis of Veratraldehyde

A common method for the synthesis of veratraldehyde is the methylation of vanillin.[11] This process provides a foundational understanding of how its deuterated analog might be synthesized, likely by using a deuterated methylating agent.

Reactants:

-

Vanillin (3-methoxy-4-hydroxybenzaldehyde)

-

Dimethyl sulfate (or a deuterated equivalent like dimethyl-d6 sulfate for synthesis of a deuterated analog)

-

Sodium hydroxide solution

Procedure:

-

A mixture of vanillin and boiling water is prepared in a three-necked flask and heated on a steam bath.

-

A heated solution of sodium hydroxide is added to the hot vanillin mixture.

-

The flask is fitted with a reflux condenser, a mechanical stirrer, and a separatory funnel.

-

Heating is continued while dimethyl sulfate is added dropwise. The temperature is maintained to ensure a steady reaction.

-

The reaction mixture is kept alkaline by the periodic addition of the sodium hydroxide solution.

-

After the reaction is complete, the mixture is cooled, and the resulting veratraldehyde crystallizes.

-

The product is then isolated by filtration, washed, and can be further purified by distillation under reduced pressure.

Use of this compound as an Internal Standard in Quantitative Analysis

This compound is ideally suited for use as an internal standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).[12] The co-elution of the deuterated standard with the non-labeled analyte allows for accurate quantification by correcting for variations in sample preparation, injection volume, and ionization efficiency.

Methodology:

-

Preparation of Standard Solutions: A known concentration of this compound is spiked into all calibration standards, quality control samples, and unknown samples.

-

Sample Preparation: The samples undergo extraction (e.g., liquid-liquid extraction or solid-phase extraction) to isolate the analyte and the internal standard.

-

Chromatographic Separation: The extracted samples are injected into an LC or GC system, where veratraldehyde and this compound are separated from other matrix components but elute at the same retention time.

-

Mass Spectrometric Detection: The mass spectrometer is set to monitor the specific m/z transitions for both the analyte (veratraldehyde) and the internal standard (this compound).

-

Quantification: A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. The concentration of the analyte in unknown samples is then determined from this curve.

Mandatory Visualization

Below is a diagram illustrating the logical workflow for using this compound as an internal standard in a typical quantitative analysis.

Caption: Workflow for using this compound as an internal standard.

References

- 1. veratraldehyde (CHEBI:17098) [ebi.ac.uk]

- 2. 3,4-dimethoxybenzaldehyde (veratraldehyde) suppliers USA [americanchemicalsuppliers.com]

- 3. Veratraldehyde | C9H10O3 | CID 8419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Veratraldehyde - Wikipedia [en.wikipedia.org]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Veratraldehyde | 120-14-9 | Benchchem [benchchem.com]

- 8. file.chemscene.com [file.chemscene.com]

- 9. Benzaldehyde, 3,4-dimethoxy- [webbook.nist.gov]

- 10. Benzaldehyde, 3,4-dimethoxy- [webbook.nist.gov]

- 11. VERATRALDEHYDE - Ataman Kimya [atamanchemicals.com]

- 12. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Isotopic Purity of Veratraldehyde-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Veratraldehyde-d3. This deuterated analog of veratraldehyde is a valuable internal standard for quantitative mass spectrometry applications in pharmaceutical and metabolic research. This document outlines a detailed synthetic protocol, methods for determining isotopic purity, and presents the necessary data in a structured format for clarity and ease of use.

Synthesis of this compound

The most common and efficient method for synthesizing this compound is through the deuteromethylation of vanillin. This process involves the reaction of vanillin with a deuterated methylating agent, such as iodomethane-d3, in the presence of a base.

Synthetic Pathway

The reaction proceeds via a Williamson ether synthesis mechanism, where the phenoxide ion of vanillin acts as a nucleophile, attacking the electrophilic deuterated methyl group of iodomethane-d3.

Caption: Synthetic pathway for this compound from vanillin.

Experimental Protocol

This protocol is adapted from standard methylation procedures for phenolic compounds.

Materials:

-

Vanillin (1.0 eq)

-

Iodomethane-d3 (CD3I, 1.1 eq)

-

Potassium Carbonate (K2CO3, 1.5 eq), anhydrous

-

Acetone, anhydrous

Procedure:

-

To a stirred solution of vanillin in anhydrous acetone, add anhydrous potassium carbonate.

-

Stir the suspension at room temperature for 15 minutes.

-

Add iodomethane-d3 dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Wash the residue with acetone.

-

Combine the filtrate and washings, and evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Expected Yield and Purity

The following table summarizes the expected quantitative data for the synthesis of this compound.

| Parameter | Expected Value |

| Yield | 85-95% |

| Chemical Purity | >98% (by HPLC) |

| Isotopic Purity | >98% |

Isotopic Purity Analysis

The determination of isotopic purity is critical for the use of this compound as an internal standard. The primary techniques for this analysis are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1][2]

Analytical Workflow

The general workflow for determining the isotopic purity of a synthesized batch of this compound is as follows:

Caption: Workflow for isotopic purity analysis of this compound.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a highly sensitive technique for determining the isotopic distribution of a compound.

Experimental Protocol:

-

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with a liquid chromatography (LC) system is recommended.[3]

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 µg/mL.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid.

-

Flow Rate: 0.2-0.4 mL/min.

-

-

Mass Spectrometry Parameters:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Scan Mode: Full scan mode to detect all isotopologues.

-

-

Data Analysis:

-

Extract the ion chromatograms for the protonated molecular ions of this compound ([M+H]+, expected m/z 170.08) and any unlabeled Veratraldehyde ([M+H]+, expected m/z 167.06).

-

Integrate the peak areas for each isotopologue.

-

Calculate the isotopic purity using the following formula:

Isotopic Purity (%) = [Area(d3) / (Area(d3) + Area(d0))] x 100

-

Expected Mass Spectral Data:

| Isotopologue | Expected m/z ([M+H]+) |

| Veratraldehyde-d0 | 167.0603 |

| This compound | 170.0791 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H NMR, provides a quantitative measure of the isotopic enrichment at the methoxy position.[4]

Experimental Protocol:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Dissolve an accurately weighed amount of this compound and an internal standard of known purity (e.g., dimethyl sulfone) in a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

¹H NMR Parameters:

-

Pulse Sequence: Standard quantitative ¹H experiment.

-

Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.

-

-

Data Analysis:

-

Integrate the signal corresponding to the residual non-deuterated methoxy group protons (OCH₃) in Veratraldehyde (around 3.9 ppm).

-

Integrate a well-resolved signal from a non-deuterated position on the this compound molecule (e.g., the aldehyde proton at ~9.8 ppm or the aromatic protons).

-

Calculate the isotopic purity by comparing the integral of the residual OCH₃ signal to the integral of the reference proton signal.

-

Expected ¹H NMR Data:

| Proton Assignment | Unlabeled Veratraldehyde (ppm) | This compound (ppm) |

| -CHO | ~9.8 | ~9.8 |

| Aromatic-H | ~7.4, ~7.0 | ~7.4, ~7.0 |

| -OCH₃ | ~3.9 (Singlet, 3H) | Signal should be absent or significantly reduced (<2% of a reference proton). |

By following these detailed protocols, researchers can confidently synthesize and verify the isotopic purity of this compound, ensuring its suitability for high-precision quantitative analytical studies.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 3. almacgroup.com [almacgroup.com]

- 4. scholarworks.bwise.kr [scholarworks.bwise.kr]

Veratraldehyd-d3: Ein technischer Leitfaden zum Wirkmechanismus als interner Standard

Einführung

In der quantitativen analytischen Chemie, insbesondere bei chromatographischen und massenspektrometrischen Verfahren, ist die Präzision und Genauigkeit der Ergebnisse von größter Bedeutung. Ein interner Standard ist eine Substanz, die in bekannter Konzentration zu allen Proben – Kalibrierstandards und Unbekannten – hinzugefügt wird, um die Quantifizierung des Analyten zu verbessern. Veratraldehyd-d3, ein deuteriertes Isotopolog von Veratraldehyd, dient als idealer interner Standard für die Analyse seines nicht-markierten Gegenstücks. Seine "Wirkungsweise" ist nicht biologischer Natur, sondern beruht auf seinen physikalisch-chemischen Eigenschaften, die eine Korrektur von Variationen während der Probenvorbereitung und -analyse ermöglichen.

Dieser Leitfaden beschreibt den Mechanismus, durch den Veratraldehyd-d3 die analytische Genauigkeit verbessert, und bietet detaillierte Protokolle und Daten für Forscher und Fachleute in der Arzneimittelentwicklung.

Das Prinzip des internen Standards

Die grundlegende Prämisse eines internen Standards (IS) besteht darin, als Referenzpunkt innerhalb jeder einzelnen Probe zu dienen. Der IS wird zu Beginn des Arbeitsablaufs in einer festen Konzentration hinzugefügt. Da der IS dem Analyten chemisch sehr ähnlich ist, unterliegt er während der Probenvorbereitung (z. B. Extraktion, Derivatisierung) und der instrumentellen Analyse (z. B. Injektion, Ionisierung) den gleichen Schwankungen wie der Analyt.

Anstatt das absolute Signal des Analyten zu messen, wird das Verhältnis des Signals des Analyten zum Signal des internen Standards berechnet. Dieses Verhältnis wird dann zur Quantifizierung verwendet. Dieser ratiometrische Ansatz korrigiert effektiv für:

-

Verluste bei der Probenvorbereitung: Wenn während eines Extraktionsschritts ein Teil der Probe verloren geht, gehen sowohl der Analyt als auch der IS im gleichen Verhältnis verloren, sodass ihr Signalverhältnis konstant bleibt.

-

Schwankungen im Injektionsvolumen: Geringfügige Unterschiede im in die Chromatographiesäule injizierten Volumen wirken sich proportional auf den Analyten und den IS aus, wodurch das Verhältnis unberührt bleibt.

-

Matrixeffekte in der Massenspektrometrie: Das Vorhandensein anderer Komponenten in der Probenmatrix kann die Ionisierungseffizienz des Analyten unterdrücken oder verstärken. Da der IS ein ähnliches Ionisierungsverhalten aufweist, wird er in ähnlicher Weise beeinflusst, wodurch der Effekt im Verhältnis aufgehoben wird.

Warum Veratraldehyd-d3 ein effektiver interner Standard ist

Veratraldehyd-d3 ist ein idealer interner Standard für die Quantifizierung von Veratraldehyd aus mehreren Gründen:

-

Chemische Identität: Abgesehen von der Isotopenmarkierung ist seine chemische Struktur und Reaktivität nahezu identisch mit der von Veratraldehyd. Dies stellt sicher, dass es sich während der Extraktion und Chromatographie sehr ähnlich verhält.

-

Ko-Elution: In der Flüssig- oder Gaschromatographie eluieren Veratraldehyd und Veratraldehyd-d3 aufgrund ihrer ähnlichen Polarität und Wechselwirkungen mit der stationären Phase bei nahezu identischen Retentionszeiten. Dies ist entscheidend, um sicherzustellen, dass beide Verbindungen gleichzeitig den gleichen Matrixeffekten im Detektor ausgesetzt sind.

-

Massenunterschied: Der entscheidende Unterschied liegt in ihrer Masse. Die drei Deuteriumatome (²H) in der Methoxygruppe machen Veratraldehyd-d3 um drei Masseneinheiten schwerer als Veratraldehyd. Dieser Massenunterschied ermöglicht es einem Massenspektrometer, die beiden Verbindungen klar zu unterscheiden und gleichzeitig zu messen.

Quantifizierungsmechanismus: Ein schrittweiser Arbeitsablauf

Der "Wirkmechanismus" von Veratraldehyd-d3 als interner Standard ist in den analytischen Prozess integriert.

-

Probenvorbereitung: Eine bekannte und konstante Menge an Veratraldehyd-d3 wird zu jeder Kalibrierprobe und jeder unbekannten Probe gegeben ("Spiking").

-

Extraktion: Die Proben durchlaufen einen Extraktionsprozess (z. B. Flüssig-Flüssig-Extraktion oder Festphasenextraktion), um den Analyten und den internen Standard aus der Probenmatrix zu isolieren. Eventuelle Verluste betreffen beide Verbindungen gleichermaßen.

-

Chromatographische Trennung: Der Extrakt wird in ein Chromatographiesystem (z. B. LC oder GC) injiziert. Veratraldehyd und Veratraldehyd-d3 wandern durch die Säule und eluieren fast gleichzeitig.

-

Massenspektrometrische Detektion: Wenn die Verbindungen die Säule verlassen, werden sie ionisiert (z. B. durch Elektrospray-Ionisierung) und treten in das Massenspektrometer ein. Das Gerät wird so eingestellt, dass es die spezifischen Masse-zu-Ladungs-Verhältnisse (m/z) für beide Verbindungen überwacht (z. B. im Selected Ion Monitoring-Modus).

-

Datenanalyse: Für jede Probe wird die Peakfläche des Analyten (Veratraldehyd) und die Peakfläche des internen Standards (Veratraldehyd-d3) gemessen. Es wird ein Flächenverhältnis (Analyt-Peakfläche / IS-Peakfläche) berechnet.

-

Kalibrierung und Quantifizierung: Eine Kalibrierkurve wird erstellt, indem die Flächenverhältnisse der Kalibrierstandards gegen ihre bekannten Konzentrationen aufgetragen werden. Die Konzentration des Veratraldehyds in den unbekannten Proben wird dann anhand ihres gemessenen Flächenverhältnisses aus dieser Kurve interpoliert.

Dieser gesamte Prozess wird im folgenden Diagramm zusammengefasst.

Quantitative Daten und Parameter

Die genauen Parameter für eine Analyse hängen von der spezifischen Methode und den verwendeten Instrumenten ab. Die folgende Tabelle fasst typische quantitative Daten für Veratraldehyd und seinen deuterierten internen Standard zusammen, wie sie in massenspektrometrischen Analysen verwendet werden.

| Parameter | Veratraldehyd (Analyt) | Veratraldehyd-d3 (Interner Standard) | Anmerkung |

| Summenformel | C₉H₁₀O₃ | C₉H₇D₃O₃ | D steht für Deuterium. |

| Molekulargewicht | 166.17 g/mol | 169.20 g/mol | Der Massenunterschied beträgt ~3 Da. |

| Typisches [M+H]⁺ m/z | 167.07 | 170.09 | Masse-zu-Ladungs-Verhältnis für das protonierte Molekül. |

| Typisches Fragment-Ion m/z | 152.05 | 155.07 | Ein charakteristisches Fragment-Ion, das für die Quantifizierung verwendet wird. |

Detailliertes experimentelles Beispielprotokoll

Das folgende Protokoll ist ein repräsentatives Beispiel für die Quantifizierung von Veratraldehyd in einer biologischen Matrix mittels LC-MS/MS unter Verwendung von Veratraldehyd-d3 als internem Standard.

A. Vorbereitung von Standards und Proben

-

Stammlösungen: Bereiten Sie eine Stammlösung von Veratraldehyd (1 mg/ml) und Veratraldehyd-d3 (1 mg/ml) in Methanol vor.

-

Arbeitsstandardlösungen: Erstellen Sie durch serielle Verdünnung der Veratraldehyd-Stammlösung Arbeitsstandards für die Kalibrierkurve (z. B. im Bereich von 1-1000 ng/ml).

-

Arbeitslösung des internen Standards: Verdünnen Sie die Veratraldehyd-d3-Stammlösung auf eine feste Konzentration (z. B. 100 ng/ml).

-

Probenvorbereitung:

-

Nehmen Sie 100 µl jeder Kalibrierprobe, QC-Probe und unbekannten Probe.

-

Fügen Sie zu jeder Probe 10 µl der Arbeitslösung des internen Standards (100 ng/ml) hinzu.

-

Fügen Sie 400 µl Acetonitril hinzu, um Proteine auszufällen.

-

Vortexen Sie die Proben 1 Minute lang und zentrifugieren Sie sie dann 10 Minuten lang bei 14.000 U/min.

-

Überführen Sie den Überstand in ein sauberes Röhrchen und verdampfen Sie ihn unter einem sanften Stickstoffstrom zur Trockne.

-

Rekonstituieren Sie den Rückstand in 100 µl der mobilen Anfangsphase.

-

B. LC-MS/MS-Bedingungen

-

LC-System: Standard-UHPLC-System.

-

Säule: C18-Säule (z. B. 2.1 mm x 50 mm, 1.8 µm).

-

Mobile Phase A: Wasser mit 0,1 % Ameisensäure.

-

Mobile Phase B: Acetonitril mit 0,1 % Ameisensäure.

-

Flussrate: 0,4 ml/min.

-

Gradient: Beginnen Sie mit 5 % B, erhöhen Sie auf 95 % B über 5 Minuten, halten Sie 2 Minuten lang, und kehren Sie dann zu den Ausgangsbedingungen zurück.

-

Injektionsvolumen: 5 µl.

-

Massenspektrometer: Triple-Quadrupol-Massenspektrometer.

-

Ionenquelle: Elektrospray-Ionisierung (ESI), positiver Modus.

-

MRM-Übergänge (Multiple Reaction Monitoring):

-

Veratraldehyd: Q1: 167.1 m/z → Q3: 152.1 m/z.

-

Veratraldehyd-d3: Q1: 170.1 m/z → Q3: 155.1 m/z.

-

Logik der Korrektur von analytischen Fehlern

Die Stärke der internen Standardisierung liegt in der ratiometrischen Messung. Jede zufällige oder systematische Variation, die sowohl den Analyten als auch den internen Standard betrifft, wird mathematisch eliminiert, wenn das Verhältnis ihrer Signale gebildet wird. Das folgende Diagramm veranschaulicht diese logische Beziehung.

Fazit

Der "Wirkmechanismus" von Veratraldehyd-d3 als interner Standard ist ein Paradebeispiel für elegantes analytisches Design. Durch die Nutzung seiner chemischen Ähnlichkeit und seines Massenunterschieds zu seinem nicht-markierten Analogon ermöglicht es die Korrektur von unvermeidlichen Variationen im analytischen Prozess. Dieser Ansatz der stabilen Isotopenverdünnung ist der Goldstandard für die quantitative Analyse in komplexen Matrizes und stellt sicher, dass die von Forschern und Wissenschaftlern in der Arzneimittelentwicklung und anderen Bereichen erzeugten Daten sowohl genau als auch zuverlässig sind.

A Technical Guide to Veratraldehyde-d3 for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Veratraldehyde-d3, a deuterated analog of veratraldehyde. This guide is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds in their laboratory work. It covers commercial suppliers, quantitative data, and detailed experimental protocols for its primary application as an internal standard in mass spectrometry-based analyses.

Introduction to this compound

This compound (3,4-dimethoxybenzaldehyde-d3) is a stable isotope-labeled form of veratraldehyde, a naturally occurring aromatic compound found in various plants like peppermint and ginger.[1] In this compound, three hydrogen atoms on the methoxy group are replaced with deuterium atoms. This isotopic substitution results in a molecule that is chemically identical to its non-deuterated counterpart but has a higher molecular weight. This property makes it an ideal internal standard for quantitative analysis using isotope dilution mass spectrometry (IDMS).[2][3]

The primary application of this compound is to correct for variability during sample preparation and analysis in techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[4][5] By adding a known amount of the deuterated standard to a sample, any loss of the analyte during extraction, handling, or ionization will be mirrored by a proportional loss of the internal standard. This allows for highly accurate and precise quantification of the target analyte.

Commercial Suppliers and Quantitative Data

A variety of chemical suppliers offer this compound for laboratory use. The following table summarizes key quantitative data from several prominent suppliers to facilitate comparison.

| Supplier | Catalog Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Isotopic Purity | Available Pack Sizes |

| Sigma-Aldrich | - | 143318-06-3 | C₉H₇D₃O₃ | 169.20 | - | Custom |

| US Biological | - | 143318-06-3 | C₉H₇D₃O₃ | 169.19 | Highly Purified | 25mg |

| Toronto Research Chemicals | - | 143318-06-3 | C₉H₇D₃O₃ | 169.20 | - | Custom |

| Santa Cruz Biotechnology | sc-495415 | - | - | - | - | 1 mg |

| Cayman Chemical | - | 143318-06-3 | C₉H₇D₃O₃ | 169.2 | - | Custom |

Note: Isotopic purity and a wider range of pack sizes may be available upon inquiry with the respective suppliers.

Experimental Protocols

The principal experimental application of this compound is as an internal standard in quantitative mass spectrometry. Below is a detailed protocol for the quantification of veratraldehyde in a biological matrix (rat plasma) using a UHPLC-MS/MS method, adapted to incorporate this compound as the internal standard.[4][5]

Quantification of Veratraldehyde in Rat Plasma using UHPLC-MS/MS with this compound as an Internal Standard

This protocol describes the development and validation of a bioanalytical method for determining the concentration of veratraldehyde in rat plasma.

3.1.1. Materials and Reagents

-

Veratraldehyde (analyte)

-

This compound (internal standard)

-

Acetonitrile (ACN), HPLC grade

-

Formic acid, LC-MS grade

-

Water, ultrapure

-

Rat plasma (blank)

3.1.2. Instrumentation

-

Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

-

Reversed-phase C18 column (e.g., YMC-Triart C18, 50 mm × 2.0 mm, 1.9 µm)

3.1.3. Preparation of Standard and Internal Standard Solutions

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh 10 mg of veratraldehyde and dissolve it in 10 mL of acetonitrile to prepare the analyte stock solution.

-

Accurately weigh 10 mg of this compound and dissolve it in 10 mL of acetonitrile to prepare the internal standard stock solution.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions of veratraldehyde by serial dilution of the primary stock solution with acetonitrile to achieve the desired concentration range for the calibration curve.

-

-

Internal Standard Spiking Solution (e.g., 100 ng/mL):

-

Dilute the this compound primary stock solution with acetonitrile to a final concentration of 100 ng/mL.

-

3.1.4. Sample Preparation (Protein Precipitation)

-

Pipette 100 µL of rat plasma into a microcentrifuge tube.

-

Add 20 µL of the this compound internal standard spiking solution (100 ng/mL) to the plasma and vortex briefly.

-

Add 300 µL of ice-cold acetonitrile containing 0.2% formic acid.

-

Vortex the mixture vigorously for 5 minutes to precipitate plasma proteins.

-

Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to an autosampler vial for UHPLC-MS/MS analysis.

3.1.5. UHPLC-MS/MS Conditions

-

Column: YMC-Triart C18 (50 mm × 2.0 mm, 1.9 µm)

-

Column Temperature: 30°C

-

Mobile Phase A: 0.2% Formic acid in water

-

Mobile Phase B: 0.2% Formic acid in acetonitrile

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 2 µL

-

Gradient Elution: A suitable gradient should be developed to ensure good separation of the analyte and internal standard from matrix components. A typical starting point could be a linear gradient from 10% B to 90% B over 3 minutes.

-

Total Run Time: Approximately 4.5 minutes[5]

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

MRM Transitions:

-

Veratraldehyde: m/z 167.07 → 139.00[4]

-

This compound: m/z 170.1 → 142.0 (predicted, requires optimization)

-

3.1.6. Data Analysis

-

Construct a calibration curve by plotting the peak area ratio of veratraldehyde to this compound against the concentration of the veratraldehyde calibration standards.

-

Use the regression equation from the calibration curve to determine the concentration of veratraldehyde in the unknown plasma samples based on their measured peak area ratios.

Synthesis of this compound

While several commercial suppliers provide this compound, researchers may occasionally need to synthesize it in-house. A common method for preparing veratraldehyde is through the methylation of vanillin.[6] For the synthesis of this compound, a deuterated methylating agent would be used.

4.1. General Synthetic Scheme

The synthesis involves the reaction of vanillin with a deuterated methylating agent, such as deuterated dimethyl sulfate ((CD₃)₂SO₄) or deuterated methyl iodide (CD₃I), in the presence of a base.

Caption: General synthesis of this compound.

4.2. Illustrative Synthetic Protocol (Conceptual)

Disclaimer: This is a conceptual protocol and should be adapted and optimized with appropriate laboratory safety precautions.

-

Dissolve vanillin in a suitable solvent such as acetone in a round-bottom flask.

-

Add a base, for example, anhydrous potassium carbonate.

-

Add the deuterated methylating agent (e.g., deuterated methyl iodide) to the mixture.

-

Reflux the reaction mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture and filter to remove the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Purify the resulting crude this compound by recrystallization or column chromatography to obtain the final product.

Signaling Pathways and Logical Relationships

The primary utility of this compound is not in modulating signaling pathways itself, but in facilitating the accurate measurement of compounds that do. The following diagram illustrates the logical workflow of using an isotope-labeled internal standard in a typical quantitative bioanalytical experiment.

Caption: Isotope dilution mass spectrometry workflow.

References

- 1. Veratraldehyde | C9H10O3 | CID 8419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Bioanalytical Method Development and Validation of Veratraldehyde and Its Metabolite Veratric Acid in Rat Plasma: An Application for a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bioanalytical Method Development and Validation of Veratraldehyde and Its Metabolite Veratric Acid in Rat Plasma: An Application for a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Veratraldehyde - Wikipedia [en.wikipedia.org]

Veratraldehyde-d3: A Technical Guide to its Certificate of Analysis and Quality Control

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Certificate of Analysis (CoA) and quality control methodologies for Veratraldehyde-d3. This deuterated analog of veratraldehyde is a valuable tool in pharmaceutical research, particularly in metabolic studies and as an internal standard in analytical applications. Ensuring its chemical and isotopic purity is paramount for obtaining accurate and reproducible results.

Representative Certificate of Analysis: this compound

The following table summarizes the typical specifications found on a Certificate of Analysis for this compound. These parameters are established to confirm the identity, purity, and quality of the compound.

| Test | Specification | Method |

| Appearance | White to off-white solid | Visual Inspection |

| Identity by ¹H NMR | Conforms to structure | ¹H NMR Spectroscopy |

| Identity by Mass Spectrometry | Conforms to structure | Mass Spectrometry (MS) |

| Purity by HPLC | ≥98.0% | High-Performance Liquid Chromatography (HPLC) |

| Isotopic Purity | ≥98% Deuterium Incorporation | ¹H NMR or Mass Spectrometry |

| Residual Solvents | To be reported | Gas Chromatography (GC) |

| Melting Point | 41-45 °C | Melting Point Apparatus |

| Solubility | Soluble in ethanol, ether, and chloroform | Solubility Test |

Experimental Protocols

Detailed methodologies for the key quality control experiments are outlined below. These protocols are based on established analytical techniques for both veratraldehyde and deuterated compounds.

Appearance

Method: Visual Inspection

Procedure:

-

Place a representative sample of the this compound onto a clean, white surface.

-

Visually inspect the sample under adequate lighting for its color and physical form.

-

Record the observation. The expected appearance is a white to off-white solid.[1]

Identity by ¹H NMR Spectroscopy

Method: Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Objective: To confirm the chemical structure of this compound and to determine the degree of deuteration.

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.

-

Instrument Parameters (Typical for a 400 MHz spectrometer):

-

Pulse Program: Standard single pulse

-

Number of Scans: 16-32

-

Relaxation Delay: 1.0 s

-

Acquisition Time: 4.0 s

-

-

Data Acquisition: Acquire the ¹H NMR spectrum.

-

Data Analysis:

-

Process the spectrum (Fourier transform, phase correction, and baseline correction).

-

Integrate the signals corresponding to the aromatic protons and the aldehyde proton.

-

The signal corresponding to the methoxy group protons at approximately 3.9 ppm should show a significantly reduced integral compared to the non-deuterated veratraldehyde, confirming the presence of the -OCD₃ group. The degree of deuteration can be calculated by comparing the integral of the residual methoxy proton signal to the integrals of the aromatic protons.

-

Identity by Mass Spectrometry

Method: Mass Spectrometry (MS), typically with Electron Ionization (EI)

Objective: To confirm the molecular weight of this compound and to provide further structural confirmation.

Procedure:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

-

Ionization: Use a standard electron ionization (EI) source.

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 50-250).

-

Data Analysis:

-

Identify the molecular ion peak (M⁺). For this compound (C₉H₇D₃O₃), the expected molecular weight is approximately 169.19 g/mol .[2] The mass spectrum should show a prominent peak at m/z 169.

-

Compare the fragmentation pattern with that of non-deuterated veratraldehyde. Key fragments will be shifted by +3 mass units.

-

Purity by High-Performance Liquid Chromatography (HPLC)

Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[3]

Objective: To determine the chemical purity of the this compound sample by separating it from any non-deuterated veratraldehyde and other impurities.

Procedure:

-

Instrumentation: A standard HPLC system with a UV detector is used.[3]

-

Chromatographic Conditions: [3]

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.[3]

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A typical gradient would be to start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the compound.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 280 nm.

-

-

Sample Preparation:

-

Accurately weigh and dissolve a known amount of this compound in the mobile phase to prepare a stock solution.

-

Prepare working solutions by diluting the stock solution to a suitable concentration for injection.

-

-

Analysis:

-

Inject the sample onto the HPLC system.

-

Record the chromatogram.

-

The purity is calculated based on the area percentage of the main peak corresponding to this compound.

-

Mandatory Visualizations

The following diagrams illustrate key aspects of the quality control process for this compound.

Caption: Quality Control Workflow for this compound.

Caption: Mass Spectral Fragmentation of Veratraldehyde vs. This compound.

References

Safety and Handling of Deuterated Veratraldehyde: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for deuterated veratraldehyde, a stable isotope-labeled compound valuable in pharmaceutical research, metabolic studies, and as an internal standard in quantitative analysis. While specific safety data for the deuterated form is limited, the guidance herein is based on the well-established safety profile of veratraldehyde, supplemented with critical considerations regarding the impact of deuteration.

Chemical and Physical Properties

Deuterated veratraldehyde shares nearly identical physical and chemical properties with its non-deuterated counterpart, with the primary difference being its molecular weight. The most common form is veratraldehyde-d6, where the six hydrogen atoms of the two methoxy groups are replaced with deuterium.

| Property | Value (Veratraldehyde) | Value (Veratraldehyde-d6) | References |

| Chemical Name | 3,4-Dimethoxybenzaldehyde | 3,4-Bis(trideuteriomethoxy)benzaldehyde | [1] |

| Synonyms | Methylvanillin, Veratric aldehyde | - | [2] |

| CAS Number | 120-14-9 | 1162658-05-0 | [1] |

| Molecular Formula | C₉H₁₀O₃ | C₉H₄D₆O₃ | [1] |

| Molecular Weight | 166.17 g/mol | 172.21 g/mol | [1][2] |

| Appearance | White to pale yellow crystalline solid | Typically exists as a solid at room temperature | [3] |

| Melting Point | 40-45 °C | Not specified, expected to be similar to veratraldehyde | |

| Boiling Point | 281 °C | Not specified, expected to be similar to veratraldehyde | |

| Solubility | Soluble in ethanol, ether, and other organic solvents; slightly soluble in water. | May dissolve in DMSO, Ethanol, or DMF. | [1][4] |

| LogP | 1.5 | 1.5 | [1] |

Hazard Identification and Classification

Veratraldehyde is classified as harmful if swallowed and causes skin and serious eye irritation.[4][5] The hazard profile of deuterated veratraldehyde is expected to be the same for acute exposures.

GHS Classification:

-

Acute Toxicity, Oral (Category 4) , H302: Harmful if swallowed.[5]

-

Skin Irritation (Category 2) , H315: Causes skin irritation.[5]

-

Eye Irritation (Category 2A) , H319: Causes serious eye irritation.[4]

Hazard Statements:

-

H302: Harmful if swallowed.[5]

-

H315: Causes skin irritation.[5]

-

H319: Causes serious eye irritation.[4]

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.[5]

-

P270: Do not eat, drink or smoke when using this product.[5]

-

P280: Wear protective gloves/ eye protection/ face protection.[5]

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[5]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[5]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

-

P332 + P313: If skin irritation occurs: Get medical advice/attention.[5]

-

P337 + P313: If eye irritation persists: Get medical advice/attention.[4]

-

P501: Dispose of contents/container to an approved waste disposal plant.[5]

Special Considerations for Deuterated Compounds

While the immediate handling hazards of deuterated veratraldehyde are considered identical to its non-deuterated form, the primary difference lies in its metabolic fate due to the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolism at the site of deuteration.[6][7]

For drug development professionals, this can have significant implications:

-

Altered Pharmacokinetics: Slower metabolism can lead to a longer half-life, increased exposure (AUC), and potentially altered metabolic pathways.[6][7]

-

Metabolic Switching: If metabolism is slowed at the deuterated position, the molecule may be metabolized at other sites, a phenomenon known as metabolic switching.[7]

-

Reduced Formation of Toxic Metabolites: In some cases, deuteration can be used to reduce the formation of toxic metabolites.[6]

Researchers should be aware of these potential differences in biological systems, as they may influence the interpretation of experimental results and the toxicological profile upon chronic exposure.

Handling and Storage

Handling:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.[4]

-

Avoid contact with skin, eyes, and clothing.[8]

-

Avoid the formation of dust and aerosols.[5]

-

Wear appropriate personal protective equipment (PPE), including safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile rubber), and a lab coat.[5][9]

-

Wash hands thoroughly after handling.[5]

Storage:

-

Store in a cool, dry, and well-ventilated place away from heat and direct sunlight.[4][8]

-

Keep the container tightly closed to prevent moisture absorption and contamination.[4]

-

Store away from incompatible materials such as strong oxidizing agents and strong bases.[8]

First-Aid Measures

-

After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[8]

-

After Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, get medical advice/attention.[8]

-

After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Get medical attention.[8]

-

After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Call a POISON CENTER or doctor/physician if you feel unwell.[8]

Accidental Release Measures

-

Personal Precautions: Use personal protective equipment. Avoid dust formation. Ensure adequate ventilation.[5]

-

Environmental Precautions: Do not let the product enter drains.[5]

-

Methods for Cleaning Up: Sweep up and shovel the material into a suitable, closed container for disposal. Avoid creating dust.[5]

Experimental Protocols

Use of Deuterated Veratraldehyde as an Internal Standard in LC-MS/MS Analysis

Deuterated compounds are widely used as internal standards in quantitative bioanalysis due to their similar chemical and physical properties to the analyte, which allows for correction of variability during sample preparation and analysis.[3][10]

Objective: To provide a general workflow for the quantification of a target analyte in a biological matrix (e.g., plasma) using deuterated veratraldehyde as an internal standard.

Materials:

-

Biological matrix (e.g., human plasma)

-

Analyte stock solution

-

Deuterated veratraldehyde (internal standard) stock solution

-

Protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid)

-

LC-MS/MS system

Procedure:

-

Preparation of Working Solutions:

-

Prepare a series of calibration standards by spiking the biological matrix with known concentrations of the analyte.

-

Prepare quality control (QC) samples at low, medium, and high concentrations in the biological matrix.

-

Prepare a working solution of the deuterated veratraldehyde internal standard at a fixed concentration.

-

-

Sample Preparation (Protein Precipitation):

-

To a 100 µL aliquot of each calibrator, QC sample, and unknown sample, add a fixed volume (e.g., 10 µL) of the internal standard working solution and vortex briefly.

-

Add three volumes (300 µL) of the cold protein precipitation solvent.

-

Vortex vigorously for 1-2 minutes to precipitate proteins.

-

Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the prepared samples onto the LC-MS/MS system.

-

Develop a chromatographic method to separate the analyte and the internal standard.

-

Optimize the mass spectrometer parameters for the detection of the analyte and the deuterated internal standard using multiple reaction monitoring (MRM).

-

-

Data Analysis:

-

Calculate the peak area ratio of the analyte to the deuterated internal standard for each sample.

-

Construct a calibration curve by plotting the peak area ratio versus the analyte concentration for the calibration standards.

-

Determine the concentration of the analyte in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

-

Caption: Workflow for using deuterated veratraldehyde as an internal standard.

Biological Activity and Signaling Pathways

Veratraldehyde exhibits notable biological activities, including antimicrobial and antifungal properties.[11]

Antifungal Mechanism of Action

Veratraldehyde's antifungal activity can be attributed to its ability to react with active methyl compounds to form Schiff bases.[11] These Schiff bases have demonstrated efficacy against a variety of fungi, including Candida species and dermatophytes. The formation of these adducts is believed to interfere with fungal cell growth and reproduction.

Caption: Antifungal mechanism of veratraldehyde.

Antibacterial Action against Pseudomonas aeruginosa

Recent studies have shown that veratraldehyde can inhibit the motility and biofilm formation of the bacterium Pseudomonas aeruginosa.[12] Computational and experimental data suggest that veratraldehyde may target the PilY1 protein.[12] PilY1 is a component of the Type IV pili, which are crucial for bacterial motility, adhesion, and biofilm formation.[13][14] By interacting with PilY1, veratraldehyde may disrupt these essential processes, leading to an anti-biofilm effect.[12]

References

- 1. Veratraldehyde | Antifungal | TargetMol [targetmol.com]

- 2. Veratraldehyde | C9H10O3 | CID 8419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 4. VERATRALDEHYDE - Ataman Kimya [atamanchemicals.com]

- 5. Resveratrol-Schiff Base Hybrid Compounds with Selective Antibacterial Activity: Synthesis, Biological Activity, and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. juniperpublishers.com [juniperpublishers.com]

- 7. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 8. lcms.cz [lcms.cz]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Veratraldehyde: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 12. Veratraldehyde Inhibits Motility Phenotypes and Targets Biofilm Formation of Pseudomonas aeruginosa: Insights From Computational and Experimental Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mechanical forces and ligand binding modulate Pseudomonas aeruginosa PilY1 mechanosensitive protein - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pseudomonas aeruginosa type IV minor pilins and PilY1 regulate virulence by modulating FimS-AlgR activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Natural Abundance and Metabolism of Veratraldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

Veratraldehyde (3,4-dimethoxybenzaldehyde) is a naturally occurring aromatic compound found in a variety of plants and essential oils.[1][2][3] Structurally related to vanillin, it is noted for its pleasant, woody, and vanilla-like aroma.[4] Beyond its use as a flavoring and fragrance agent, veratraldehyde and its primary metabolite, veratric acid, have garnered interest in the scientific community for their potential biological activities. This technical guide provides a comprehensive overview of the natural abundance of veratraldehyde, its metabolic fate in mammals, and its influence on key cellular signaling pathways.

Natural Abundance of Veratraldehyde

Veratraldehyde has been identified in a diverse range of botanical sources. While its concentration can vary significantly based on the plant species, geographical origin, and processing methods, it is consistently found in the essential oils and extracts of several well-known plants. The following table summarizes the reported quantitative data on the natural abundance of veratraldehyde.

| Natural Source | Plant Part | Analytical Method | Concentration/Content | Reference(s) |

| Vanilla (Vanilla planifolia) | Cured Beans | GC-MS | ~2% of total aroma compounds | [5] |

| Cured Beans (after enzymatic extraction) | GC-MS | Up to 4.38% (as a percentage of flavor compounds) | [6] | |

| Peppermint (Mentha piperita) | Essential Oil | GC-MS | Not explicitly quantified in reviewed sources, but identified as a constituent. | [7][8] |

| Ginger (Zingiber officinale) | Rhizome | Not specified | Identified as a constituent. | [2][3] |

| Raspberry (Rubus idaeus) | Fruit | GC-MS | Identified as a volatile compound. | [9][10][11] |

| Java Citronella (Cymbopogon winterianus) | Oil | Not specified | Reported as a constituent. | [4] |

| Parsley (Petroselinum crispum) | Oil | Not specified | Reported as a constituent. | [4] |

Note: The concentration of veratraldehyde in many natural sources is often low and may not be reported in general compositional analyses. The data presented here is based on available quantitative or semi-quantitative reports.

Metabolism of Veratraldehyde

In mammalian systems, veratraldehyde undergoes biotransformation primarily in the liver. The metabolic pathways involve both Phase I and Phase II reactions, leading to the formation of more polar and readily excretable metabolites.[12]

Metabolic Pathways

The principal metabolic transformations of veratraldehyde include oxidation, O-demethylation, and conjugation.

-

Oxidation to Veratric Acid: The aldehyde group of veratraldehyde is readily oxidized to a carboxylic acid, forming its major metabolite, veratric acid (3,4-dimethoxybenzoic acid). This reaction is likely catalyzed by aldehyde dehydrogenases (ALDHs).[13][14]

-

O-Demethylation: The methoxy groups of veratraldehyde and veratric acid can be cleaved through O-demethylation, a reaction typically catalyzed by cytochrome P450 (CYP) enzymes.[13][15][16] This can lead to the formation of vanillin, isovanillin, vanillic acid, or isovanillic acid, which can then be further metabolized.

-

Glucuronidation and Sulfation: The hydroxyl groups exposed after O-demethylation, as well as the carboxylic acid group of veratric acid, can undergo Phase II conjugation reactions. These include glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), and sulfation, catalyzed by sulfotransferases (SULTs), to form highly water-soluble glucuronide and sulfate conjugates for excretion.[2][17][18][19]

-

Formation of Other Metabolites: Studies in rabbits have also identified veratroylglucuronide and catechol as metabolites of veratraldehyde.[20]

Below is a diagram illustrating the proposed metabolic pathway of veratraldehyde.

Modulation of Cellular Signaling Pathways

Preliminary research suggests that veratraldehyde and its primary metabolite, veratric acid, may influence key cellular signaling pathways involved in inflammation and cell survival. Much of the current research in this area has focused on resveratrol, a structurally different polyphenol, and its effects on these pathways.[1][7][14][16][21][22][23][24] However, emerging evidence points to the potential for veratraldehyde and veratric acid to also exert modulatory effects.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. While direct studies on veratraldehyde are limited, the anti-inflammatory properties of its metabolite, veratric acid, suggest a potential inhibitory effect on this pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is another crucial pathway involved in cellular responses to a variety of external stimuli, leading to cell proliferation, differentiation, inflammation, and apoptosis. The three main MAPK families are the extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. Dysregulation of these pathways is implicated in numerous diseases. Some studies on related phenolic compounds suggest a potential for veratraldehyde and its metabolites to modulate MAPK signaling, although direct evidence is still needed.

References

- 1. Resveratrol downregulates PI3K/Akt/mTOR signaling pathways in human U251 glioma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. drughunter.com [drughunter.com]

- 3. Role of human liver microsomes in in vitro metabolism of drugs-a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. research-hub.nrel.gov [research-hub.nrel.gov]

- 5. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 6. researchgate.net [researchgate.net]

- 7. aensiweb.com [aensiweb.com]

- 8. praannaturals.com [praannaturals.com]

- 9. Volatile Compounds of Raspberry Fruit: From Analytical Methods to Biological Role and Sensory Impact - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of volatile compounds in hybrids between raspberry (Rubus idaeus, L.) and arctic bramble (Rubus arciticus, L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. ABC Herbalgram Website [herbalgram.org]

- 13. eltislab.com [eltislab.com]

- 14. Modulation of the PI3K/Akt signaling pathway by resveratrol in cancer: molecular mechanisms and therapeutic opportunity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Demethylation of Veratrole by Cytochrome P-450 in Streptomyces setonii - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Characterization of a cytochrome P450 that catalyzes the O-demethylation of lignin-derived benzoates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. uomus.edu.iq [uomus.edu.iq]

- 18. online.fliphtml5.com [online.fliphtml5.com]

- 19. Regioselective Sulfation and Glucuronidation of Phenolics: Insights into the Structural Basis of Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Frontiers | Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP) [frontiersin.org]

- 22. Resveratrol Modulates Interleukin-1β-induced Phosphatidylinositol 3-Kinase and Nuclear Factor κB Signaling Pathways in Human Tenocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 23. GC-MS analysis and nutra-pharmaceutical potential of Mentha piperita essential oil extracted by supercritical fluid extraction and hydro-distillation - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Resveratrol acts via the mitogen-activated protein kinase (MAPK) pathway to protect retinal ganglion cells from apoptosis induced by hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Stability and Long-Term Storage of Veratraldehyde-d3

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended long-term storage conditions for Veratraldehyde-d3. While specific long-term stability studies on this compound are not extensively available in public literature, this document compiles information from its non-deuterated analogue, Veratraldehyde, and general principles for handling deuterated standards to provide a robust framework for storage and stability assessment.

Introduction and Chemical Properties

This compound (3,4-Dimethoxybenzaldehyde-d3) is the deuterated form of Veratraldehyde, a naturally occurring aromatic aldehyde. The "-d3" designation typically indicates the replacement of three hydrogen atoms with deuterium, often on one of the methoxy groups, to serve as an internal standard in mass spectrometry-based quantification. The stability and purity of such standards are paramount for generating accurate and reproducible data.

The stability of deuterated compounds is generally comparable to their non-deuterated counterparts.[1] Therefore, the known stability profile of Veratraldehyde serves as a strong basis for determining appropriate handling and storage for this compound. Key factors influencing stability include temperature, light, oxygen, and humidity.

Recommended Long-Term Storage Conditions

To ensure the long-term integrity of this compound, it should be stored as a solid in a tightly sealed, opaque container.[2] Based on data from various suppliers and general guidelines for chemical reagents, the following conditions are recommended.

Table 1: Summary of Recommended Storage Conditions for Veratraldehyde

| Parameter | Recommended Condition | Rationale & Source(s) |

|---|---|---|

| Temperature | 2°C to 8°C or colder (-20°C) | Refrigeration minimizes the rate of potential degradation reactions.[1][3][4] One Certificate of Analysis specifies 4°C for long-term storage with a 4-year retest period.[5] |

| Atmosphere | Store under an inert gas (e.g., Nitrogen) | Minimizes oxidation. Aldehydes are susceptible to oxidation to carboxylic acids.[3] |

| Light | Protect from light | Store in an amber vial or opaque container in a dark area. Light can catalyze the autoxidation of aldehydes.[2] |

| Humidity | Store in a dry, well-ventilated area | Keep container tightly sealed to prevent moisture absorption.[6] A relative humidity of <40% RH is generally recommended for chemical standards.[1] |

| Incompatibilities | Keep away from strong oxidizing agents, strong bases, and strong acids. | Veratraldehyde is incompatible with these substances, which can catalyze its degradation.[2][6] |

Stability Profile and Degradation Pathways

Veratraldehyde is a stable compound under recommended storage conditions.[6] However, as an aromatic aldehyde, its primary degradation pathway involves oxidation of the aldehyde group to a carboxylic acid. This process can be accelerated by exposure to light, heat, and oxygen. The primary degradation product of Veratraldehyde is Veratric acid.

Caption: Logical diagram of the primary oxidative degradation pathway.

Quantitative Stability Data

No quantitative long-term stability data for solid this compound was identified. Stability studies are typically performed by manufacturers and are often proprietary. For research purposes, a stability study should be conducted under the laboratory's specific storage conditions. Table 2 provides a template for such a study.

Table 2: Example Data Table for a Long-Term Stability Study of this compound at 4°C

| Time Point | Purity (%) by HPLC | Appearance | Total Impurities (%) | Comments |

|---|---|---|---|---|

| Initial (T=0) | 99.8% | Off-white solid | 0.2% | Conforms to structure by ¹H NMR and MS. |

| 6 Months | Data to be collected | Data to be collected | Data to be collected | - |

| 12 Months | Data to be collected | Data to be collected | Data to be collected | - |

| 24 Months | Data to be collected | Data to be collected | Data to be collected | - |

| 36 Months | Data to be collected | Data to be collected | Data to be collected | - |

| 48 Months | Data to be collected | Data to be collected | Data to be collected | Retest date per example CoA.[5] |

Experimental Protocols for Stability Assessment

A robust stability study is essential to determine the re-test date or shelf-life of a chemical standard. This involves using a validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), to detect and quantify the parent compound and any potential degradation products.[7][8]

Protocol: Long-Term Stability Testing of this compound

1. Objective: To evaluate the stability of solid this compound under defined long-term storage conditions (e.g., 2-8°C/ambient humidity and 25°C/60% RH) over a period of up to 48 months.

2. Materials:

-

This compound, solid

-

HPLC-grade acetonitrile, water, and formic acid

-

Class A volumetric flasks and pipettes

-

Calibrated analytical balance

-

HPLC system with UV or PDA detector

-

Controlled environment stability chambers

3. Experimental Workflow:

Caption: Workflow for conducting a long-term stability study.

4. Methodology:

-

Initial Analysis (T=0):

-

Characterize the initial batch of this compound.

-

Record appearance (color, physical form).

-

Perform analysis using a validated stability-indicating HPLC method to determine initial purity and impurity profile.

-

Confirm identity using mass spectrometry and/or NMR.

-

-

Sample Preparation and Storage:

-

Aliquot sufficient quantities of the solid material into individual, inert, sealed amber glass vials for each time point and storage condition.

-

Place the vials into the designated stability chambers.

-

-

Testing at Intervals:

-

At each scheduled time point (e.g., 3, 6, 9, 12, 18, 24, 36, 48 months), pull vials from each storage condition.[9]

-

Allow vials to equilibrate to room temperature before opening to prevent condensation.

-

Accurately prepare a solution for HPLC analysis (e.g., 1 mg/mL in acetonitrile).

-

Analyze the solution alongside a freshly prepared standard solution (if available) or compare against T=0 data.

-

-

Data Evaluation:

-

Calculate the purity of this compound.

-

Identify and quantify any degradation products. The total impurities should be reported.

-

Compare results to the initial data and specifications. A significant change is often defined as a failure to meet the established specification.

-

5. Stability-Indicating HPLC Method (Example): A stability-indicating method is one that can separate the active ingredient from its degradation products, allowing for accurate quantification of each.[10]

-

Column: C18, e.g., 4.6 x 150 mm, 3.5 µm

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 230 nm

-

Column Temperature: 30°C

-

Injection Volume: 10 µL

This method would require full validation according to ICH guidelines (specificity, linearity, accuracy, precision, robustness) to prove it is stability-indicating.[8]

Conclusion

While specific stability data for this compound is scarce, a conservative and scientifically sound approach is to adopt the storage conditions established for its non-deuterated analogue, Veratraldehyde. For critical applications, particularly in regulated environments, it is imperative for researchers to establish in-house stability data using a validated, stability-indicating analytical method as outlined in this guide. Proper storage at refrigerated temperatures (2-8°C), protected from light and moisture, will ensure the long-term integrity and reliability of this compound as an analytical standard.

References

- 1. benchchem.com [benchchem.com]

- 2. chemtexusa.com [chemtexusa.com]

- 3. file.chemscene.com [file.chemscene.com]

- 4. 3,4-dimethoxybenzaldehyde (veratraldehyde) suppliers USA [americanchemicalsuppliers.com]

- 5. lgcstandards.com [lgcstandards.com]

- 6. consolidated-chemical.com [consolidated-chemical.com]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. Stability-indicating methods and their role in drug’s quality control [mpl.loesungsfabrik.de]

- 9. edaegypt.gov.eg [edaegypt.gov.eg]

- 10. eagleanalytical.com [eagleanalytical.com]

A Comprehensive Technical Guide to the Physical and Chemical Differences Between Veratraldehyde and Veratraldehyde-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the physical and chemical distinctions between veratraldehyde and its deuterated analog, veratraldehyde-d3. Understanding these differences is crucial for applications in drug discovery, metabolic studies, and reaction mechanism elucidation, where isotopic labeling serves as a powerful tool.

Introduction

Veratraldehyde (3,4-dimethoxybenzaldehyde) is a naturally occurring organic compound found in various plants and is widely used as a flavoring agent and a precursor in the synthesis of pharmaceuticals.[1][2][3] this compound is a stable isotope-labeled version of veratraldehyde where the three hydrogen atoms of one of the methoxy groups are replaced with deuterium. This seemingly subtle modification leads to significant, measurable differences in the physical and chemical properties of the molecule, primarily due to the kinetic isotope effect.

Physical Properties

The introduction of deuterium increases the molecular weight of veratraldehyde. While many macroscopic physical properties like melting and boiling points are not expected to change dramatically, the difference in mass is fundamental.

| Property | Veratraldehyde | This compound (Predicted) |

| Molecular Formula | C₉H₁₀O₃ | C₉H₇D₃O₃ |

| Molecular Weight | 166.17 g/mol [4][5][6] | 169.20 g/mol |

| Appearance | White to pale yellow crystalline solid[5] | White to pale yellow crystalline solid |

| Melting Point | 40-43 °C[6] | Expected to be very similar to veratraldehyde |

| Boiling Point | 281 °C[6] | Expected to be very similar to veratraldehyde |

| Solubility | Soluble in hot water, ethanol, and oils; sparingly soluble in cold water.[2][7] | Expected to have very similar solubility to veratraldehyde |

Chemical Differences and the Kinetic Isotope Effect

The most significant chemical difference between veratraldehyde and this compound arises from the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.[8] Consequently, reactions that involve the cleavage of a C-H bond at the methoxy group will proceed at a slower rate for this compound. This effect is particularly important in metabolic studies and for understanding reaction mechanisms.

For instance, in drug metabolism, cytochrome P450 enzymes often catalyze the O-demethylation of methoxy groups. If this is a rate-determining step in the metabolism of veratraldehyde, the deuterated analog would exhibit a slower rate of metabolism.[8]

Spectroscopic Distinctions

The isotopic substitution leads to predictable and readily identifiable differences in the spectroscopic signatures of the two molecules.

| Spectroscopic Technique | Veratraldehyde | This compound (Predicted) |

| Mass Spectrometry (MS) | Molecular Ion (M⁺) peak at m/z 166[9] | Molecular Ion (M⁺) peak at m/z 169 |

| Proton NMR (¹H NMR) | Aromatic protons, aldehydic proton, and a singlet for the six methoxy protons.[10] | Aromatic protons, aldehydic proton, and a singlet for the three protons of the non-deuterated methoxy group. The signal for the deuterated methoxy group will be absent. |

| Carbon-13 NMR (¹³C NMR) | Signals for all nine carbon atoms.[11] | The carbon of the deuterated methoxy group will appear as a triplet with a reduced intensity due to coupling with deuterium. |

| Infrared (IR) Spectroscopy | C-H stretching vibrations around 2950-2850 cm⁻¹ for the methoxy groups.[12][13] | C-D stretching vibrations will appear at a lower frequency (around 2200-2100 cm⁻¹) due to the heavier mass of deuterium. The C-H stretching for the non-deuterated methoxy group will remain. |

Experimental Protocols

Synthesis of Veratraldehyde

A common method for the synthesis of veratraldehyde is the methylation of vanillin.[2][14]

Materials:

-

Vanillin

-

Dimethyl sulfate

-

Sodium hydroxide

-

Water

-

Dichloromethane

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve vanillin in an aqueous solution of sodium hydroxide.

-